molecular formula C10H16N2 B7848077 N1-phenylbutane-1,4-diamine

N1-phenylbutane-1,4-diamine

Cat. No.: B7848077
M. Wt: 164.25 g/mol
InChI Key: JLEVIIXQWDFJLG-UHFFFAOYSA-N
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Description

N1-phenylbutane-1,4-diamine: is an organic compound with the molecular formula C10H16N2 It is a derivative of butane-1,4-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of nitro compounds due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield .

Properties

IUPAC Name

N'-phenylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEVIIXQWDFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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